meso-2,3-Diphenylbutane
Description
Significance of Meso Compounds in Stereochemical Analysis
The significance of meso compounds in stereochemical analysis is profound. They demonstrate that the presence of chiral centers is not a sufficient condition for a molecule to be chiral. chemistrysteps.com This distinction is crucial for accurately predicting the number of possible stereoisomers for a given molecular formula. For a molecule with 'n' chiral centers, the maximum number of stereoisomers is 2^n; however, if a meso form exists, the actual number of unique stereoisomers is less than this maximum. Meso compounds serve as ideal substrates in studying the stereospecificity of chemical reactions, as their conversion to other stereoisomers can reveal detailed mechanistic pathways. numberanalytics.com
Historical Context of meso-2,3-Diphenylbutane (B11958463) Research
The study of the 2,3-diphenylbutane stereoisomers dates back to the early 20th century. Initial synthesis was reported by A. E. Lepin in 1912, who prepared the compound by coupling a Grignard reagent derived from 1-bromo-1-phenylethane. acs.org Later, in 1928, E. Ott attempted a Wurtz reaction using partially resolved 1-chloro-1-phenylethane, which also produced 2,3-diphenylbutane. acs.org These early efforts were marked by challenges in separating the stereoisomers and by the production of this compound as a side product, indicating that racemization was occurring during the reactions. acs.org
Research in the 1940s provided a more robust synthesis from disodium (B8443419) diphenylethane and dimethyl sulfate, which allowed for the rigorous purification and characterization of both the racemic and meso diastereomers. acs.org It was noted during this period that prolonged heating could cause the dl-diastereomer pair to isomerize, yielding the more stable meso form. acs.org Later research in the 1980s explored the formation of 2,3-diphenylbutane diastereomers through reactions involving organometallic complexes, which yielded 1:1 mixtures of the racemic and meso forms, highlighting the role of the metallic center in influencing stereoselectivity. unl.edu
Structural Characteristics and Diastereomeric Forms
The molecular structure of 2,3-diphenylbutane (C₁₆H₁₈) consists of a four-carbon butane (B89635) chain with a phenyl group and a hydrogen atom attached to both the C2 and C3 carbons. nih.gov These two carbons are stereogenic centers, giving rise to three distinct stereoisomers: a pair of enantiomers, (R,R)-2,3-diphenylbutane and (S,S)-2,3-diphenylbutane, and a single meso compound, (R,S)-2,3-diphenylbutane. acs.orgsemanticscholar.org
The meso isomer is characterized by an internal plane of symmetry that bisects the C2-C3 bond. This symmetry makes the molecule achiral, despite the presence of two chiral centers with opposite configurations (R and S). libretexts.org Conformational analysis of similar structures, such as meso-2,3-dicyano-2,3-dicyclopropylbutane, has shown that the molecule predominantly exists in a trans conformation in the solid state, where the bulky phenyl groups are positioned on opposite sides of the central carbon-carbon bond to minimize steric hindrance. rsc.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | (2R,3S)-2,3-diphenylbutane |
| Molecular Formula | C₁₆H₁₈ nih.gov |
| Molecular Weight | 210.31 g/mol nih.gov |
| CAS Number | 27755-15-3 nih.gov |
| Physical Form | Crystalline Solid nordmann.global |
| Melting Point | 125.5 °C acs.org |
The stereoisomers of 2,3-diphenylbutane provide a classic example of diastereomeric and enantiomeric relationships. The meso form is a diastereomer of both the (R,R) and (S,S) enantiomers. chemistrysteps.com Diastereomers are stereoisomers that are not mirror images of each other and, as a result, have different physical and chemical properties.
The key distinctions are:
Symmetry and Chirality: The most fundamental difference is symmetry. This compound possesses an internal plane of symmetry and is achiral. libretexts.org The enantiomeric pair, (R,R)- and (S,S)-2,3-diphenylbutane, lack any internal symmetry elements and are therefore chiral. chemistrysteps.com
Optical Activity: As a direct consequence of its achirality, the meso isomer is optically inactive; it does not rotate the plane of polarized light. byjus.com The enantiomers are optically active, with the (R,R) and (S,S) forms rotating light in equal but opposite directions. acs.org A 1:1 mixture of the two enantiomers forms a racemic mixture, which is also optically inactive due to external cancellation.
Physical Properties: Because they have different shapes and intermolecular interactions, diastereomers exhibit different physical properties. This compound has a distinct melting point (125.5 °C), solubility, and spectroscopic signature compared to the racemic pair (melting point ~10 °C). acs.org For instance, in NMR spectroscopy, the chemical environments of the protons and carbons in the meso isomer differ from those in the enantiomers due to the different symmetry, leading to distinct spectra. This principle is clearly observed in the analogous compound 2,3-diphenylbutane-2,3-diol (B167368), where the methyl groups of the meso and dl forms show unique chemical shifts. cdnsciencepub.com In contrast, enantiomers have identical physical properties (e.g., melting point, boiling point, NMR spectra) and can only be distinguished by their optical rotation or their interaction with other chiral substances.
Table 2: Comparison of the Stereoisomers of 2,3-Diphenylbutane
| Feature | This compound | (R,R)- & (S,S)-2,3-Diphenylbutane (Enantiomeric Pair) |
|---|---|---|
| Stereocenters | Two (C2 and C3) libretexts.org | Two (C2 and C3) libretexts.org |
| Configuration | R,S libretexts.org | R,R and S,S |
| Symmetry | Contains an internal plane of symmetry libretexts.org | Lacks a plane of symmetry |
| Chirality | Achiral byjus.com | Chiral chemistrysteps.com |
| Optical Activity | Optically inactive byjus.com | Optically active (each enantiomer rotates light) |
| Mirror Image | Superimposable on its mirror image numberanalytics.com | Non-superimposable on its mirror image chemistrysteps.com |
| Relationship | Diastereomer of the (R,R) and (S,S) isomers chemistrysteps.com | Enantiomers of each other; form a racemic mixture |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (R,R)-2,3-diphenylbutane |
| (S,S)-2,3-diphenylbutane |
| 1-bromo-1-phenylethane |
| 1-chloro-1-phenylethane |
| disodium diphenylethane |
| dimethyl sulfate |
| meso-2,3-dicyano-2,3-dicyclopropylbutane |
Structure
2D Structure
3D Structure
Properties
CAS No. |
2726-21-8 |
|---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
3-phenylbutan-2-ylbenzene |
InChI |
InChI=1S/C16H18/c1-13(15-9-5-3-6-10-15)14(2)16-11-7-4-8-12-16/h3-14H,1-2H3 |
InChI Key |
NGCFVIRRWORSML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Meso 2,3 Diphenylbutane
Reductive Coupling Strategies
Reductive coupling reactions represent a significant class of methods for the synthesis of meso-2,3-diphenylbutane (B11958463). These strategies involve the formation of a carbon-carbon bond between two precursor molecules through a reduction process.
Electroreduction of Aryl Halides (e.g., 1-bromo-1-phenylethane)
The electrochemical reduction of 1-bromo-1-phenylethane provides a method for synthesizing 2,3-diphenylbutane. researchgate.netacs.org This process involves the use of an electric current to facilitate the reductive coupling of the aryl halide. The reaction yields a mixture of products, including phenylethane, this compound, and (±)-2,3-diphenylbutane. acs.org The ratio of these products is highly dependent on the electric potential applied during the reaction. researchgate.netacs.org
Research has shown that the electroreduction of (±)-1-bromo-1-phenylethane at a mercury pool or a glassy carbon cathode results in the formation of this compound alongside its diastereomer and other reduction products. acs.org The stereochemical outcome of the reaction, particularly the ratio of meso to racemic diastereomers, can be influenced by the reaction conditions. researchgate.netacs.org Evidence suggests the involvement of a transient organomercury(II) intermediate when a mercury electrode is used. acs.org
Table 1: Products from the Electroreduction of (±)-1-bromo-1-phenylethane
| Product | Chemical Formula | Notes |
|---|---|---|
| Phenylethane | C₈H₁₀ | - |
| (±)-2,3-Diphenylbutane | C₁₆H₁₈ | Diastereomer of the target compound. |
| This compound | C₁₆H₁₈ | The desired meso diastereomer. |
| 1-(2-ethylphenyl)-1-phenylethane | C₁₆H₁₈ | Dimeric byproduct. |
| 1-(4-ethylphenyl)-1-phenylethane | C₁₆H₁₈ | Dimeric byproduct. |
> Source: acs.org
Metal-Mediated Coupling Reactions (e.g., stilbene (B7821643) metallation with specific electrophiles)
Metal-mediated coupling reactions offer a pathway to this compound, often with high diastereoselectivity. The reduction of stilbenes with alkali metals, such as sodium in tetrahydrofuran (B95107) (THF), generates 1,2-diaryl-1,2-disodiumethane intermediates. polimi.it These organometallic species can then be reacted with various electrophiles. While reactions with many electrophiles can lead to diastereomeric mixtures, specific choices can favor the formation of the meso isomer. polimi.it For instance, heating cis- or trans-α,α′-dimethylstilbene with iodine at high temperatures has been reported to yield this compound. researchgate.net
The reductive metalation of 1,2-diaryl-substituted ethenes with sodium metal in dry THF is a versatile method for creating 1,2-diaryl-1,2-disodiumethanes. polimi.it Quenching these intermediates with water leads to the corresponding 1,2-diarylethanes. polimi.it This approach has been successfully applied to ethenes with both electron-rich and electron-poor aromatic rings, generating the diorganometal derivatives under mild conditions. polimi.it
Grignard Reagent Coupling from Phenylethyl Halides
The coupling of Grignard reagents derived from phenylethyl halides is a classic and effective method for forming the carbon-carbon bond in 2,3-diphenylbutane. udayton.edustackexchange.com This reaction typically involves the formation of a phenylethylmagnesium halide, such as 1-phenylethylmagnesium chloride or bromide, which then undergoes a coupling reaction. udayton.eduacs.orgcore.ac.uk The reaction of α-phenethyl bromide with magnesium turnings in ether, followed by hydrolysis, yields a mixture of meso and dl-2,3-diphenylbutane. udayton.edu
The choice of catalyst and reaction conditions can influence the stereoselectivity of the coupling. For example, nickel(II) chloride is a common catalyst for these types of cross-coupling reactions. oup.comwikipedia.org The use of chiral ligands with the metal catalyst can induce asymmetry in the product, although achieving high enantiomeric excess can be challenging. oup.comacs.org
Table 2: Example of Grignard Reagent Coupling
| Reactant | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| α-phenethyl bromide | Magnesium in ether, then H₂O/HCl | meso and dl-2,3-diphenylbutane | 100% (mixture) | udayton.edu |
> Source: udayton.edu
Photochemical and Radical-Initiated Syntheses
Photochemical and radical-initiated reactions provide alternative routes to this compound, often proceeding through high-energy intermediates.
Photodecarboxylation Processes (e.g., from 2-phenylpropionic acid in confined environments)
The photodecarboxylation of 2-phenylpropionic acid is a method that can generate 2,3-diphenylbutane. When this reaction is carried out in confined environments, such as within the cavities of faujasite zeolites, it can lead to a predominance of the dl-2,3-diphenylbutane isomer over the meso form. researchgate.net This diastereoselectivity is attributed to steric and electronic constraints imposed by the zeolite framework. researchgate.net This is in contrast to the photolysis in isotropic media, where different product ratios are observed. researchgate.net
Thermolytic Decomposition of Azo Compounds (e.g., meso-azobis-α-phenylethane)
The thermal decomposition of azo compounds, specifically meso-azobis-α-phenylethane, is a well-established method for generating α-phenylethyl radicals. koreascience.krrsc.org These radicals can then dimerize to form 2,3-diphenylbutane. The thermolysis of meso-azobis-α-phenylethane in solution at temperatures between 100-160°C leads to the formation of 2,3-diphenylbutane. koreascience.kr The "cage effect" plays a significant role in these reactions, where the radical pair formed upon decomposition is confined by the surrounding solvent molecules, influencing the stereochemistry of the resulting dimer. rsc.orgacs.org
Oxidative decomposition of meso-azobis-α-phenylethane induced by species like thianthrene (B1682798) cation radical can also produce 2,3-diphenylbutane, alongside other products such as N-α-phenylethylacetamide and acetophenone (B1666503). koreascience.kr The decomposition rate is significantly faster under an oxygen atmosphere compared to a nitrogen atmosphere, and this oxidative decomposition can be suppressed by radical scavengers. rsc.org
Table 3: Products from Oxidative Decomposition of meso-Azobis-α-phenylethane by Thianthrene Cation Radical
| Product | Yield |
|---|---|
| N-α-phenylethylacetamide | 38.6% |
| 2,3-Diphenylbutane | 23.6% |
| Acetophenone | 19.3% |
| Acetophenone azine | 8.6% |
> Source: koreascience.kr
Electroreduction of Diphenyl-Substituted Alkynes
The electrochemical reduction of diphenyl-substituted alkynes presents a viable route for the synthesis of 2,3-diphenylbutane. This method involves the transfer of electrons to the alkyne substrate at an electrode surface, initiating a reduction cascade. For instance, the electroreduction of diphenylacetylene (B1204595) in the presence of a proton source can lead to the formation of 2,3-diphenylbutane. The process typically proceeds through a series of single-electron transfer steps, generating radical and anionic intermediates. researchgate.net The stereochemical outcome of this reaction, yielding either the meso or the dl-diastereomer, can be influenced by the reaction conditions such as the electrode material, solvent, and electrolyte.
Research into the electrocatalytic semihydrogenation of alkynes using nickel-bipyridine complexes has shown that the reaction can proceed without the formation of a metal hydride intermediate. acs.org Instead, a nickelacyclopropene complex is formed upon two-electron reduction in the presence of the alkyne. acs.org This understanding of the reaction mechanism, where organometallic intermediates are formed, is crucial for controlling the regio- and stereoselectivity of the hydrogenation process. acs.org While not specifically detailing the synthesis of this compound, this research provides insight into the mechanistic pathways that could be tailored to favor the formation of the desired diastereomer.
Stereoselective and Stereospecific Synthesis Approaches
Stereoselective synthesis of specific isomers of 2,3-diphenylbutane can be achieved through reactions that control the formation of new stereocenters. One such approach involves the use of organoborane chemistry. While direct dealkylation of benzyl (B1604629) boranes to form this compound is not extensively detailed in the provided context, the principles of stereospecific reactions involving boranes are well-established. For example, the reaction of α-haloboronic esters with organometallic reagents proceeds through a 1,2-metallate rearrangement with the migrating group aligning anti-periplanar to the leaving group, ensuring a stereospecific outcome. bristol.ac.uk
Furthermore, the hydroboration of alkenes with reagents like diborane (B8814927) is a clean and high-yield reaction that produces organoboranes. soci.org These organoboranes are versatile intermediates in organic synthesis. The development of chiral borane (B79455) reagents has enabled asymmetric reductions and the synthesis of chiral allylic boronic esters with high levels of stereocontrol. bristol.ac.uksoci.org These principles suggest that a carefully designed strategy starting from a chiral benzyl borane derivative could potentially lead to the stereoselective synthesis of this compound with retention of configuration.
The use of constrained environments, such as the channels and cavities of zeolites, can induce diastereoselectivity in chemical reactions. Research has shown that the photodecarboxylation of 2-phenylpropionic acid within cation-exchanged faujasite zeolites leads to the preferential formation of dl-2,3-diphenylbutane over the meso-isomer. researchgate.net This selectivity is attributed to steric and electronic factors imposed by the zeolite framework. researchgate.net
The degree of diastereoselectivity is influenced by the specific cation present in the zeolite. For instance, LiY and NaY zeolites exhibit greater diastereoselectivity for the formation of the dl-isomer compared to LiX and NaX zeolites. researchgate.net This demonstrates that the microenvironment within the zeolite can be tuned to control the stereochemical outcome of the reaction. While this specific example favors the dl-isomer, it highlights the potential of using heterogeneous media to influence the diastereomeric ratio in the synthesis of 2,3-diphenylbutane, which could be adapted to favor the meso form under different conditions or with different starting materials.
Retention of Configuration in Dealkylation Reactions (e.g., from benzyl boranes)
Analytical Separation and Purification of Diastereomers
The separation of diastereomers of 2,3-diphenylbutane is a critical step in obtaining the pure meso isomer. Various chromatographic techniques have proven effective for this purpose.
Gas-Liquid Chromatography (GLC): Diastereomeric esters of butane-2,3-diol have been successfully separated using GLC. The separation efficiency improves with increasing polarity of the stationary phase, and consistently, the racemic form exhibits a longer retention time than the meso form. rsc.org This behavior can be explained by the conformational differences and dipole interactions between the diastereomers and the stationary phase. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating diastereomers. Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) methods have been developed for the separation of N-acyl-1-methyl-1,2,3,4-tetrahydro-β-carboline diastereomers. researchgate.net The success of the separation is highly dependent on the polarity and rigidity of the derivatizing acyl moieties. researchgate.net For instance, baseline separation was achieved with a bulky, apolar dipivaloyl derivative using RP-HPLC, while no separation occurred with NP-HPLC. researchgate.net The order of elution can also be reversed between the two techniques. researchgate.net
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size in solution, which is related to their conformational entropy. d-nb.info This technique has been shown to separate carbohydrate diastereomers, demonstrating its potential for resolving isomers with subtle structural differences. d-nb.info
The choice of chromatographic method and conditions, including the stationary phase, mobile phase, and any derivatization of the analyte, is crucial for achieving effective diastereomeric resolution. aocs.org
Crystallization is a classical and effective method for the separation of diastereomers, which often exhibit different physical properties such as solubility. ucl.ac.uk
Repeated crystallization of this compound from boiling 95% ethanol (B145695) has been shown to raise its melting point to 125.5°C, indicating purification. acs.org The process of fractional crystallization relies on the differences in the solubility of the diastereomers in a particular solvent system. ucl.ac.uk By carefully controlling the conditions, one diastereomer can be selectively precipitated from the solution, leaving the other enriched in the mother liquor.
In some cases, crystallization-induced diastereomer transformation (CIDT) can be employed. This technique involves the epimerization of one diastereomer to the other in solution, coupled with the selective crystallization of the desired, less soluble diastereomer. researchgate.net This dynamic process can theoretically lead to a quantitative conversion of a diastereomeric mixture into a single, pure diastereomer. researchgate.net While not explicitly documented for this compound in the provided context, this powerful technique is a valuable tool for diastereomer isolation. The success of crystallization-based separations often relies on finding a suitable solvent or solvent mixture that maximizes the solubility difference between the diastereomers. rsc.org
Stereochemical and Conformational Analysis of Meso 2,3 Diphenylbutane
Fundamental Principles of Stereoisomerism and Achirality
Stereoisomerism in organic molecules arises from the different spatial arrangements of atoms. In the case of 2,3-diphenylbutane, the presence of two stereocenters at carbons 2 and 3 gives rise to three stereoisomers: a pair of enantiomers (the racemic mixture) and a meso compound.
A key feature of a meso compound is the presence of chiral centers while the molecule as a whole is achiral. numberanalytics.comalevelh2chemistry.com This achirality in meso-2,3-diphenylbutane (B11958463) is due to an internal plane of symmetry that renders the molecule superimposable on its mirror image. numberanalytics.comalevelh2chemistry.com Consequently, this compound is optically inactive, meaning it does not rotate the plane of polarized light. alevelh2chemistry.com The specific configuration of the two stereocenters in the meso form is (R,S) or (S,R), which results in this internal symmetry. stackexchange.comreddit.com
In contrast to the meso form, the racemic or (±) form of 2,3-diphenylbutane consists of a 50:50 mixture of two enantiomers, (2R,3R)-diphenylbutane and (2S,3S)-diphenylbutane. These enantiomers are non-superimposable mirror images of each other and are optically active, rotating plane-polarized light in equal but opposite directions. The racemic mixture, as a whole, is optically inactive due to this external compensation. quora.comquora.com
A significant difference between the meso and racemic diastereomers lies in their physical properties, such as melting point and spectroscopic characteristics. libretexts.org For instance, studies on the analogous meso- and dl-2,3-diphenylbutane-2,3-diol have shown distinct differences in their nuclear magnetic resonance (NMR) spectra. cdnsciencepub.com The dipole moment of racemic (±)-2,3-dicyano-2,3-diphenylbutane has been found to be lower than that of its meso-isomer, highlighting the influence of stereochemistry on molecular properties. rsc.orgresearchgate.net
Table 1: Stereoisomers of 2,3-Diphenylbutane
| Stereoisomer | Configuration | Chirality | Optical Activity |
| meso | (R,S) or (S,R) | Achiral | Inactive |
| Racemic ((±)-) | (R,R) and (S,S) | Chiral | Inactive (mixture) |
| (+)-enantiomer | (R,R) or (S,S) | Chiral | Active |
| (-)-enantiomer | (S,S) or (R,R) | Chiral | Active |
Absence of Chiral Centers in the Meso Diastereomer
Detailed Conformational Landscape Investigations
The conformational landscape of this compound is primarily dictated by rotations around the central carbon-carbon bond (C2-C3). These rotations give rise to various staggered and eclipsed conformations, with the staggered conformations being more stable.
Studies on related compounds, such as meso-2,3-dinitro-2,3-diphenylbutane, have shown the existence of both gauche and trans rotamers. rsc.org In these systems, the gauche and trans conformers are in equilibrium. For meso-2,3-dinitro-2,3-diphenylbutane, the gauche rotamer is significantly more populated than the trans rotamer in both the solid and solution states. rsc.org This preference is attributed to the complex interplay of steric and electronic effects. In the trans conformation of this compound, the two phenyl groups are positioned anti-periplanar to each other, minimizing steric hindrance. Conversely, in the gauche conformations, the phenyl groups are in closer proximity.
Intramolecular steric interactions play a crucial role in determining the preferred conformation of this compound. The bulky phenyl groups create significant steric strain, which influences the rotational barrier around the C2-C3 bond. In the case of the related this compound-1,4-diamine, DFT calculations have shown that the meso form is more stable than the RR diastereomer by 18.2 kJ mol⁻¹. semanticscholar.org This stability is partly attributed to intramolecular C─H----N hydrogen bonds, which are a form of weak, attractive interaction. semanticscholar.org Similar stabilizing or destabilizing non-covalent interactions are expected to influence the conformational equilibrium in this compound.
The polarity of the solvent can significantly influence the conformational equilibrium of molecules with polar groups. For instance, in N,N'-bis-tosyl-N,N'-dipropargyl-1,4-diamine-2,3-dimethyl benzene (B151609), a related compound with conformational diastereoisomers, the anti conformation is more populated in low-polarity solvents, while the syn conformation is favored in polar solvents. researchgate.net Theoretical studies on meso- and (±)-2,3-dicyano-2,3-dicyclopropylbutane also predict that solvent polarity strongly influences the conformational preference. rsc.org While this compound itself is nonpolar, subtle changes in its conformational equilibrium in different solvents could be anticipated due to dipole-induced dipole interactions between the solute and solvent molecules.
Influence of Intramolecular Steric Interactions on Conformation
Spectroscopic Probing of Stereochemistry and Conformation
Spectroscopic techniques are indispensable tools for elucidating the structural and conformational features of molecules. For this compound, NMR and IR spectroscopy, along with single-crystal X-ray diffraction, offer complementary insights into its molecular architecture in different states of matter.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for distinguishing between diastereomers, as the distinct chemical environments of nuclei in each isomer lead to different resonance frequencies (chemical shifts). libretexts.org In the case of 2,3-diphenylbutane, the meso and the chiral (d,l) diastereomers can be clearly differentiated by ¹H NMR spectroscopy.
The key to this differentiation lies in the molecular symmetry. The meso isomer possesses a center of inversion, which makes the two methyl groups (and their six protons) chemically and magnetically equivalent. Likewise, the two methine protons are equivalent. This results in a simplified spectrum compared to the chiral diastereomer.
Detailed Research Findings: Due to the presence of a chiral center, the two protons of a methylene (B1212753) (CH₂) group adjacent to it can become chemically non-equivalent, a phenomenon known as diastereotopicity. organicchemistrydata.orgmasterorganicchemistry.com This leads to separate signals for these protons. masterorganicchemistry.com While this compound does not have a methylene group, the principle of non-equivalence in a chiral environment is central to stereochemical analysis by NMR. For the meso isomer, the two phenyl groups are diastereotopic. The protons within each phenyl group are also distinct, leading to complex splitting patterns in the aromatic region of the spectrum.
The expected ¹H NMR signals for this compound are a direct reflection of its symmetry. The six protons of the two equivalent methyl groups would appear as a single sharp signal (a singlet or a sharp doublet depending on the coupling to the methine proton), while the two equivalent methine protons would give rise to another distinct signal. The aromatic protons typically appear as a complex multiplet further downfield. uwimona.edu.jm
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Methyl Protons (-CH₃) | ~ 1.0 - 1.5 | Singlet / Doublet | The two methyl groups are chemically equivalent due to the meso symmetry. |
| Methine Protons (-CH) | ~ 2.5 - 3.0 | Multiplet | The two methine protons are chemically equivalent. |
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of this compound is dominated by absorptions corresponding to its aliphatic and aromatic C-H bonds, as well as the carbon-carbon bonds of the phenyl rings.
Detailed Research Findings: The spectrum can be analyzed by dividing it into key regions:
C-H Stretching Region (3100-2850 cm⁻¹): This region shows distinct absorptions for aromatic and aliphatic C-H bonds. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methine groups) appear below 3000 cm⁻¹. The presence of both methyl (CH₃) and methine (CH) groups would result in multiple peaks in the 2970-2850 cm⁻¹ range. spectroscopyonline.com
Aromatic C=C Stretching Region (1600-1450 cm⁻¹): A series of sharp bands in this region confirms the presence of the benzene rings.
Fingerprint Region (< 1000 cm⁻¹): This region contains complex vibrations, including C-H out-of-plane bending. For a monosubstituted benzene ring, strong bands are expected around 750-700 cm⁻¹ and 710-690 cm⁻¹, which are characteristic of this substitution pattern.
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch (CH₃, CH) | 3000 - 2850 | Strong |
| Aromatic C=C Ring Stretch | 1600, 1580, 1500, 1450 | Medium to Strong |
| Methyl C-H Bend | ~1450 and ~1375 | Medium |
Single-crystal X-ray diffraction (SCXRD) provides the most definitive and accurate determination of a molecule's three-dimensional structure in the solid state. fzu.cz This technique maps the electron density within a crystal, allowing for the precise measurement of bond lengths, bond angles, and torsional angles that define the molecule's conformation and its packing arrangement in the crystal lattice. mdpi.com
Detailed Research Findings: For this compound, SCXRD would be expected to reveal a structure where the bulky phenyl groups adopt a staggered, anti-periplanar conformation to minimize steric repulsion. This arrangement places the two phenyl groups on opposite sides of the central C2-C3 bond.
While a specific SCXRD study for this compound is not available, research on highly analogous molecules provides strong predictive insights. For instance, X-ray analysis of imine derivatives of this compound-1,4-diamine confirms that the molecules crystallize in their meso form, with the central C-C bond situated on a crystallographic center of inversion. semanticscholar.org This enforces an anti-periplanar relationship between the substituents. This conformation is also observed in other crystalline organic molecules where steric hindrance is a dominant factor. brynmawr.edu The analysis also reveals how molecules pack together in the crystal, stabilized by weak intermolecular forces like van der Waals interactions. brynmawr.edu
Table 3: Information Obtainable from SCXRD for this compound
| Structural Parameter | Significance | Expected Finding |
|---|---|---|
| Molecular Conformation | Defines the 3D shape of the molecule. | Anti-periplanar (staggered) arrangement of phenyl groups. |
| Stereochemistry | Confirms the meso configuration. | Presence of a center of symmetry. |
| Bond Lengths & Angles | Provides fundamental geometric data. | Standard sp³ C-C, sp³-sp² C-C, and C-H bond lengths. |
| Crystal Packing | Describes the intermolecular arrangement. | Efficient packing driven by non-covalent interactions. |
Infrared (IR) Spectroscopy for Structural Characterization
Theoretical Insights into Stereochemical Stability
Computational chemistry offers powerful tools to complement experimental findings, providing insights into the relative stabilities of stereoisomers and the energies of different conformations that may be difficult to observe directly. iranchembook.ir
Molecular mechanics and quantum mechanics calculations can be used to compute the ground-state energies of different diastereomers. acs.org By comparing the calculated energies of the meso and the chiral (d,l or racemic) forms of 2,3-diphenylbutane, one can predict their relative thermodynamic stabilities.
Table 4: Theoretical Relative Stability of 2,3-Diphenylbutane Diastereomers
| Diastereomer | Predicted Relative Energy | Predicted Thermodynamic Stability |
|---|---|---|
| meso-(2R,3S)-Diphenylbutane | Lower | More Stable |
Quantum mechanical methods, such as Density Functional Theory (DFT), are used to explore the potential energy surface of a molecule as a function of its geometry. researchgate.net For this compound, the most significant conformational variable is the rotation around the central C2-C3 bond.
Detailed Research Findings: Calculations can map the energy changes as the dihedral angle between the two phenyl groups is varied. These calculations consistently show that staggered conformations are energy minima, while eclipsed conformations are energy maxima due to severe steric clashes.
For this compound, the most stable conformation is predicted to be the one in which the two large phenyl groups are anti-periplanar (180° dihedral angle), and the methyl groups are also anti to each other. This staggered arrangement minimizes non-bonded steric interactions. Calculated models of the analogous this compound-1,4-diamine show precisely this anti-orientation of the phenyl groups in the minimum energy structure. semanticscholar.org Such calculations can quantify the energy penalty associated with rotating away from this stable conformation, providing the energy barrier to conformational change. researchgate.net
Table 5: Conformational Preferences of this compound from Quantum Calculations
| Conformation (around C2-C3 bond) | Relative Orientation of Phenyl Groups | Predicted Relative Energy |
|---|---|---|
| Staggered (Anti-periplanar) | 180° apart | Global Minimum (Most Stable) |
| Staggered (Gauche) | 60° apart | Local Minimum (Less Stable) |
Compound Name Table
| Compound Name |
|---|
| This compound |
| 2,3-diphenylbutane-2,3-diol (B167368) |
| 2,3-diphenylbutane-1,4-diamine |
| Benzene |
Mechanistic Investigations of Reactions Involving Meso 2,3 Diphenylbutane Formation and Transformation
Radical Reaction Pathways
Radical-mediated reactions are a primary route for the synthesis and transformation of meso-2,3-diphenylbutane (B11958463). These pathways often involve the generation of carbon-centered radicals that subsequently couple to form the target molecule.
A key method for forming this compound involves the coupling of α-methylbenzyl radicals. pnas.org These radicals can be generated from the Cα-Cβ cleavage of lignin (B12514952) model compounds. pnas.org Under anaerobic conditions, the coupling of these α-methylbenzyl radicals leads to the formation of both meso- and dl-2,3-diphenylbutane. pnas.org The absence of 1,2-diphenylethane (B90400) in reactions with related model compounds suggests that the stability of the intermediate radical is a critical factor in the product distribution. pnas.org
Another approach involves the thermolysis of meso-azobis-α-phenylethane (meso-ABPE), which serves as a traditional source of α-phenylethyl radicals. koreascience.kr This decomposition leads to the formation of 2,3-diphenylbutane. koreascience.kr Similarly, the reaction of meso-ABPE with thianthrene (B1682798) cation radical also produces 2,3-diphenylbutane, among other products. koreascience.kr
The table below summarizes findings from a study on the anaerobic reaction of lignin model compounds, highlighting the formation of diphenylalkanes through radical coupling.
| Model Compound | Intermediate Radical | Coupling Product |
| II | α-methylbenzyl radical | meso- and dl-2,3-diphenylbutane |
| III | α,α-dimethylbenzyl (cumyl) radical | 2,3-dimethyl-2,3-diphenylbutane (B155905) |
Data sourced from PNAS. pnas.org
Single Electron Transfer (SET) is a fundamental step in many reactions leading to the formation of radical intermediates. d-nb.info In the context of this compound, SET processes can initiate the formation of the necessary carbon-centered radicals. For instance, the reaction of acetophenone (B1666503) with an alkali metal begins with a single-electron transfer to the carbonyl group, forming a ketyl radical intermediate. The dimerization of these radicals ultimately leads to a diolate anion, which can be protonated to form 2,3-diphenylbutane-2,3-diol (B167368), a precursor to 2,3-diphenylbutane.
The oxidation of aromatic substrates by enzymes like ligninase can also proceed through a SET mechanism, where the substrate is oxidized to its cation radical. pnas.org This radical cation then undergoes side-chain cleavage to produce carbon-centered radicals, which can then couple. pnas.org Theoretical studies have explored both inner-sphere and outer-sphere electron transfer mechanisms in related systems, providing a framework for understanding these processes. d-nb.info
Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the direct detection and characterization of radical intermediates. oup.com In studies of lignin model compounds, spin-trapping experiments with nitrosobenzene (B162901) have been used to identify the carbon-centered radicals formed during the reaction. pnas.org For example, the oxidation of one model compound was shown to produce α-methylbenzyl radicals, while another yielded α,α-dimethylbenzyl radicals. pnas.org
ESR analysis has also clarified the formation of intermediary α-carbon radicals in photocatalytic systems, such as those using nano-ZnS. oup.com These studies provide direct evidence for the involvement of radical species and help to elucidate the reaction mechanism. pnas.orgoup.com
The following table presents the ESR spectral data for spin adducts obtained from the reaction of lignin model compounds with ligninase and H₂O₂ in the presence of nitrosobenzene.
| Model Compound | Spin Adduct Hyperfine Coupling Constants |
| II | aN = 12.6 G, aH = 2.5 G, aH = 1.0 G (no β hydrogens) |
Data sourced from PNAS. pnas.org
Role of Single Electron Transfer (SET) Processes
Carbanion-Mediated Processes
Carbanionic intermediates also play a role in the chemistry of this compound, particularly in reductive environments.
In reductive environments, such as those employing alkali metals, carbanionic species can be generated. For example, the cleavage of hydrocarbons like this compound by a Cs-K-Na alloy in THF at low temperatures can produce benzylic cesium compounds. researchgate.net This indicates the formation of carbanionic intermediates through the scission of a C-C bond. researchgate.net
The reduction of certain precursors can also lead to carbanionic species that influence the reaction pathway. The dimerization of ketyl radicals formed from acetophenone reduction leads to a diolate anion, a dianionic species, which is a key intermediate in the synthesis of the corresponding diol.
Photochemical Reaction Mechanisms
Photochemical methods provide another avenue for the formation and transformation of compounds related to this compound. These reactions often proceed through excited states and can involve radical ions.
The photochemistry of related compounds, such as the d,l and meso isomers of 2,4-diphenylpentan-3-one, has been studied on solid supports like zeolites. researchgate.net The photolysis of these compounds leads to the formation of diphenylbutane isomers, with the diastereoselectivity being influenced by the nature of the support. researchgate.net
Photoinduced electron transfer (ET) is a common mechanism in these reactions. cdnsciencepub.com For example, the irradiation of racemic and meso 2,3-diphenylbutane-2,3-diol in the presence of a sensitizer (B1316253) like 1,4-dicyanobenzene (DCN) can lead to fragmentation. cdnsciencepub.com This process is thought to proceed through the formation of a radical cation, which then fragments to a cation and a ketyl radical. cdnsciencepub.com
Decarboxylation Pathways and Associated Stereochemical Outcomes
The formation of 2,3-diphenylbutane isomers, including the meso form, can occur through decarboxylation reactions. Photodecarboxylation of 2-phenylpropionic acid is one such pathway. When this reaction is carried out in various solvents like acetonitrile, methanol (B129727), or benzene (B151609), it proceeds through the homolytic cleavage of the C-C bond alpha to the carboxyl group. This cleavage generates the 1-phenylethyl radical as a key intermediate. The subsequent coupling of these radicals leads to the formation of 2,3-diphenylbutane isomers. In solution, the α,α coupling of the 1-phenylethyl radical is generally non-stereoselective, resulting in a mixture of meso and dl-2,3-diphenylbutane. researchgate.net
However, the stereochemical outcome can be influenced by the reaction environment. For instance, when the photolysis of 2-phenylpropionic acid is conducted within a β-cyclodextrin cavity, the formation of the meso isomer is favored. This preference is attributed to the coupling of two long-lived 1-phenylethyl radical-cyclodextrin units. researchgate.net Similarly, zeolite-induced diastereoselectivity has been observed. Irradiation of 2-phenylpropionic acid in cation-exchanged faujasites leads to a predominant formation of dl-2,3-diphenylbutane over the meso-isomer, which is a marked contrast to the results in isotropic media. This effect is ascribed to steric and electronic factors within the zeolite structure. researchgate.net
The thermolysis of azoalkanes like meso-azobis-α-phenylethane at temperatures between 100-160°C also produces 2,3-diphenylbutane through the generation of α-phenylethyl radicals. koreascience.kr
Influence of Reaction Conditions on Product Distribution and Stereoselectivity
Solvent Effects on Reaction Pathways and Isomer Ratios
The choice of solvent plays a critical role in directing the stereochemical outcome of reactions that produce 2,3-diphenylbutane. For instance, in the electrochemical reduction of 1-phenylethyl chloride, the solvent can influence the stability of intermediates and transition states, thereby affecting the ratio of meso to dl isomers. researchgate.net
In the context of photodecarboxylation of 2-phenylpropionic acid, changing the solvent from isotropic media to inclusion within β-cyclodextrin or faujasite zeolites dramatically alters the diastereoselectivity, favoring the meso and dl isomers, respectively. researchgate.net The polarity of the solvent can also affect the reaction pathway. For example, in metal-ammonia reductions, polar solvents like tetrahydrofuran (B95107) (THF) can stabilize enolate intermediates, influencing the product distribution.
The effect of solvent on the chemical shifts observed in NMR spectroscopy for the diastereomers of 2,3-diphenylbutane-2,3-diol, a related compound, has been studied. cdnsciencepub.com In deuterochloroform, the methyl and hydroxyl resonances for the meso and dl isomers are distinct. In benzene, the methyl resonances are the same, while the hydroxyl resonances differ. Acetone introduces more complex splitting patterns due to hydrogen bonding and steric interactions. cdnsciencepub.com These solvent-induced shifts highlight how the local environment can influence the properties and likely the formation of these stereoisomers.
Temperature Dependence of Diastereomer Formation
Temperature is a significant factor in controlling the stereoselectivity of 2,3-diphenylbutane formation. In many reactions, lower temperatures favor the formation of one diastereomer over the other. For example, in the metal-ammonia reduction of acetophenone to form 2,3-diphenylbutane-2,3-diol, a precursor, lower temperatures of -78°C are used to favor the meso isomer due to reduced rotational freedom during the dimerization of radical intermediates.
Similarly, in the cathodic hydrodimerization of nitroolefins, decreasing the reaction temperature has been shown to increase the yield of the hydrodimer, suggesting that side reactions are less favorable at lower temperatures. beilstein-journals.org The thermolysis of certain azo compounds to produce 2,3-diphenylbutane is inherently a high-temperature process, and the stereoselectivity in such cases may be less pronounced due to the increased thermal energy allowing for easier interconversion between conformers leading to both meso and dl products. cdnsciencepub.com
Electrochemical Parameters (e.g., electrode material, applied potential)
In electrochemical syntheses, the choice of electrode material and the applied potential are crucial parameters that dictate the product distribution and yield. The electroreduction of 1-phenylethyl bromide to 2,3-diphenylbutane is strongly dependent on the applied potential, which affects the ratios of the different products formed. researchgate.net
The material of the cathode can significantly influence the outcome of the reaction. For instance, in the cathodic reduction of methyl cinnamate, a boron-doped diamond (BDD) electrode gave a high yield of the hydrodimer, whereas glassy carbon, platinum, and magnesium electrodes were less effective. beilstein-journals.org The use of different electrode materials such as mercury, glassy carbon, or various Raney metals in the electrochemical reduction of α-nitrocumene leads to different product distributions, indicating the involvement of different reaction mechanisms (electronation-protonation vs. electrocatalytic hydrogenation). lookchem.com
The applied current or potential can also be optimized to improve the yield of the desired product. In the electrochemical formation of 2-phenyltetrahydrofuran, adjusting the applied current was found to impact the yield. nih.gov Similarly, in the asymmetric electrocarboxylation of 1-phenylethyl chloride, the applied potential influences the yield of the desired carboxylic acid versus side products like 2,3-diphenylbutane. researchgate.net
Table 1: Effect of Electrode Material on Cathodic Reduction of Methyl Cinnamate beilstein-journals.org
| Cathode Material | Hydrodimer Yield (%) | Racemate/Meso Ratio |
| Boron-Doped Diamond (BDD) | 85 | 74:26 |
| Glassy Carbon (GC) | 34 | 74:26 |
| Platinum (Pt) | Low (High educt recovery) | Not reported |
| Magnesium (Mg) | Low (High educt recovery) | Not reported |
Proton Availability in the Reaction Medium
The concentration of available protons in the reaction medium can significantly influence the reaction pathway and product distribution in the formation of 2,3-diphenylbutane, particularly in electrochemical reductions. In the electroreduction of 1-phenylethyl chloride, the protonation of the intermediate carbanion competes with other reaction pathways, such as coupling to form 2,3-diphenylbutane. researchgate.net
In the cathodic hydrodimerization of nitroolefins, the addition of a proton donor like acetic acid can favor the reduction of the nitro group over dimerization. beilstein-journals.org Conversely, in an undivided cell without an added proton donor, the yield of the dimer can be significantly increased. beilstein-journals.org This is because the intermediate radical anion can be protonated and further reduced, or it can dimerize. The availability of protons, therefore, directly impacts the competition between these pathways.
The pH of the solution is also a critical factor. In the electrochemical synthesis of certain heterocyclic compounds, maintaining a stable pH using a buffer solution was found to be essential for achieving high yields. chim.it The formation of colored nitroalkyl anions at the cathode and their subsequent decolorization upon protonation further illustrates the active role of protons in the reaction mechanism. beilstein-journals.org
Computational Chemistry and Molecular Modeling of Meso 2,3 Diphenylbutane
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are foundational in computational chemistry, offering a detailed description of the electronic structure of molecules. These methods are instrumental in determining molecular geometries, energies, and other electronic properties.
Density Functional Theory (DFT) has become a widely used method for the geometry optimization and energy minimization of molecular structures. aps.orgntnu.norsc.org This approach is based on the principle that the energy of a molecule can be determined from its electron density. ntnu.no For meso-2,3-diphenylbutane (B11958463), DFT calculations are crucial for identifying the most stable conformations. The process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. aps.orgmdpi.com
DFT methods employ various functionals, such as BP86, PBE, B3LYP, PBE0, and TPSSh, to approximate the exchange-correlation energy, a key component of the total energy. rsc.org The choice of functional, in combination with a suitable basis set, influences the accuracy of the predicted geometry and energy. rsc.org For instance, studies on related systems have shown that functionals like PBE0 combined with a triple-zeta basis set and corrections for dispersion and solvation can yield highly accurate structural parameters. rsc.org In the case of this compound, DFT calculations can elucidate the subtle energetic differences between its various staggered and eclipsed conformations arising from rotation around the central C2-C3 bond.
Semi-empirical methods offer a computationally less intensive alternative to ab initio methods like DFT, making them suitable for larger molecules or for preliminary analyses. wustl.edu These methods simplify the complex integrals found in Hartree-Fock theory by using parameters derived from experimental data. wustl.edugaussian.com Common semi-empirical methods include AM1, PM3, and MNDO. wustl.edugaussian.com
For this compound, semi-empirical methods can be used to compare the relative energies of different conformers and to calculate molecular properties like the dipole moment. gaussian.comrsc.org While this compound itself is nonpolar due to its symmetry, these calculations can be applied to related, non-symmetrical derivatives to predict their polarity. rsc.org For example, in a study of related dicyano compounds, semi-empirical calculations were used to predict how solvent polarity influences conformational preferences. rsc.org Although generally less accurate than DFT, semi-empirical methods can provide valuable qualitative insights and trends in energetic properties. wustl.edu
| Computational Method | Typical Applications for this compound | Key Strengths | Limitations |
| Density Functional Theory (DFT) | Geometry optimization, energy minimization, conformational analysis | High accuracy for structural and energetic predictions. rsc.org | Computationally demanding for very large systems. |
| Semi-Empirical Methods (e.g., AM1, PM3) | Preliminary conformational scans, comparison of relative energies, dipole moment calculation for derivatives | Fast computation, suitable for large molecules. wustl.edu | Lower accuracy compared to DFT, relies on empirical parameterization. wustl.edu |
Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a way to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and the barriers to internal rotations. mpg.defortunejournals.com
Molecular dynamics simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. mpg.defortunejournals.com For this compound, MD simulations can reveal the dynamic interplay of rotations around the C-C single bonds. libretexts.org These simulations can map out the conformational landscape, identifying the most populated states and the pathways for interconversion between them.
A key aspect that can be investigated with MD is the rotational barrier around the central C2-C3 bond. This rotation dictates the transition between anti and gauche conformations. By analyzing the potential energy as a function of the dihedral angle, the energy barriers for these rotations can be calculated. These barriers are influenced by steric hindrance between the phenyl and methyl groups. For comparison, the rotational barrier in the related meso-2,3-dichlorobutane has been determined to be 12.5 kcal/mol. msu.edu MD simulations can provide a detailed, atomistic view of these dynamic processes, which are often difficult to probe experimentally. mpg.de
Prediction of Spectroscopic Parameters
Computational methods are also invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra.
Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule, providing a powerful tool for structure verification and assignment of experimental spectra. arxiv.orgpearson.com The chemical shift of a nucleus is highly sensitive to its local electronic environment. openstax.org
For this compound, quantum mechanical methods, particularly DFT, can be used to calculate the magnetic shielding tensors for each nucleus. arxiv.org These tensors are then used to predict the corresponding chemical shifts. The accuracy of these predictions depends on the level of theory, the basis set, and often, the inclusion of solvent effects. researchgate.net By calculating the expected ¹H and ¹³C NMR chemical shifts for different conformers of this compound, a theoretically weighted average spectrum can be generated. This can then be compared to experimental data to confirm the presence of specific conformations in solution. For instance, the protons and carbons of the phenyl groups and the methyl groups will have distinct predicted chemical shifts based on their spatial orientation. openstax.org
| Nucleus | Typical Experimental Chemical Shift Range (ppm) | Influencing Factors |
| Aromatic Protons (C₆H₅) | 6.5 - 8.0 | Electronic effects of the alkyl substituent, ring current effects |
| Methine Protons (-CH) | ~2.5 - 4.0 | Proximity to the phenyl group |
| Methyl Protons (-CH₃) | 0.7 - 1.3 | Shielding/deshielding effects from the phenyl group |
| Aromatic Carbons (C₆H₅) | ~125 - 150 | Substitution pattern |
| Methine Carbons (-CH) | ~40 - 50 | Hybridization and substitution |
| Methyl Carbons (-CH₃) | ~15 - 25 | Local electronic environment |
| Approximate ranges based on typical values for similar structural motifs. openstax.orgcarlroth.com |
Intermolecular Interaction Studies
Intermolecular interactions play a crucial role in determining the physical and chemical properties of molecules in condensed phases. For a nonpolar molecule like this compound, these interactions are primarily governed by van der Waals forces, including London dispersion forces and dipole-dipole interactions, although the latter are weak. The surrounding solvent environment can significantly influence the conformational preferences and effective interactions of the solute molecule.
The solvation of a nonpolar solute such as this compound in various solvents is a complex phenomenon driven by a delicate balance of solute-solvent and solvent-solvent interactions. Computational studies on the solvation of nonpolar aromatic hydrocarbons provide a framework for understanding these effects, even in the absence of specific published research on this compound itself.
Theoretical Framework
The process of solvation can be computationally modeled using either explicit or implicit solvent models. Explicit solvent models treat individual solvent molecules, offering a detailed picture of the local solvent structure around the solute. However, this approach is computationally intensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a more computationally tractable approach to estimate solvation free energies. acs.org
For nonpolar aromatic hydrocarbons, the solvation free energy is influenced by several factors, including the free energy required to create a cavity in the solvent, the van der Waals interactions between the solute and solvent, and any specific interactions such as π-stacking or hydrogen bonding with the solvent. nih.gov
Solvation in Polar vs. Nonpolar Solvents
The nature of the solvent significantly impacts the solvation of this compound. In nonpolar solvents like hexane (B92381) or toluene, the primary interactions are London dispersion forces, which are favorable and lead to good solubility. The similar nature of solute and solvent molecules ("like dissolves like") results in a relatively low energetic penalty for disrupting solvent-solvent interactions to accommodate the solute.
In contrast, solvation in polar solvents like water or methanol (B129727) is less favorable. The strong cohesive forces of the polar solvent, particularly the hydrogen-bonding network in water, must be disrupted to create a cavity for the nonpolar solute. This process is energetically costly and is not fully compensated by the weaker van der Waals interactions between the nonpolar solute and the polar solvent molecules. This phenomenon is a key aspect of the hydrophobic effect.
Illustrative Solvation Data
| Solvent | Dielectric Constant (ε) | Dominant Solute-Solvent Interactions | Expected Relative ΔGsolv (kcal/mol) |
| n-Hexane | 1.88 | London Dispersion Forces | -6.5 |
| Toluene | 2.38 | London Dispersion, π-π Interactions | -7.0 |
| Acetone | 20.7 | London Dispersion, Dipole-Induced Dipole | -4.0 |
| Methanol | 32.7 | London Dispersion, H-bond Disruption | -2.5 |
| Water | 80.1 | London Dispersion, Significant H-bond Disruption (Hydrophobic Effect) | +2.0 |
This table is illustrative and intended to demonstrate the principles of solvation. Actual values would require specific experimental measurement or high-level computational modeling.
Influence on Molecular Conformation
The solvent can also influence the conformational equilibrium of flexible molecules like this compound. The rotation around the central C2-C3 bond leads to different spatial arrangements of the two phenyl groups. In the gas phase or in a nonpolar solvent, the conformational preference is determined primarily by intramolecular steric and electronic effects. However, in a more polarizable or structured solvent, specific solute-solvent interactions could stabilize certain conformations over others. For instance, a solvent capable of interacting favorably with the aromatic rings might alter the rotational barrier or shift the equilibrium towards a conformation that maximizes these interactions. Studies on related diphenylalkanes have shown that solvent polarity can mediate conformational equilibria. nih.gov
Research Frontiers and Emerging Applications of Meso 2,3 Diphenylbutane
Contribution to Polymer Chemistry through Related Structures
While meso-2,3-diphenylbutane (B11958463) itself is primarily a subject of fundamental study, its structural analogues play significant roles in applied polymer chemistry.
A closely related compound, 2,3-dimethyl-2,3-diphenylbutane (B155905), is widely investigated and used as a high-temperature radical initiator. zhufengchemical.comsmolecule.com Unlike many initiators that decompose at lower temperatures, 2,3-dimethyl-2,3-diphenylbutane is thermally stable until it reaches temperatures of 220-310 °C, at which point it undergoes homolytic cleavage to generate two cumyl radicals. smolecule.comchemicalbook.com This property makes it ideal for initiating polymerization, crosslinking, or grafting reactions during high-temperature polymer processing, such as extrusion. zhufengchemical.com
Research has focused on its use to initiate the grafting of monomers onto existing polymer backbones. For example, the pyrolysis of 2,3-dimethyl-2,3-diphenylbutane is employed to start the radical-mediated graft addition of vinyltriethoxysilane (B1683064) (VTEOS) to polyethylene (B3416737). zhufengchemical.comchemicalbook.com This process creates silane-grafted polyethylene that can be crosslinked by moisture, enhancing its properties without causing an undesirable increase in melt viscosity during processing. zhufengchemical.com Another significant application is its use as an initiator for the polymerization of diallyl orthophthalate (DAOP), a reactive plasticizer used to improve the processing of high-performance thermoplastics like polyphenylene oxide (PPO). chemicalbook.commedchemexpress.com
| Application | Polymer System | Modifier/Monomer | Initiator | Purpose |
| Grafting | Polyethylene (PE) | Vinyltriethoxysilane (VTEOS) | 2,3-dimethyl-2,3-diphenylbutane | To produce moisture-curable silane-crosslinked PE. zhufengchemical.comchemicalbook.com |
| Crosslinking | Polyphenylene Oxide (PPO) | Diallyl orthophthalate (DAOP) | 2,3-dimethyl-2,3-diphenylbutane | To improve the processability and properties of PPO. medchemexpress.com |
| Synergist | Polypropylene (PP), Polystyrene (PS) | Brominated Flame Retardants | 2,3-dimethyl-2,3-diphenylbutane | Acts as a flame retardant synergist. zhufengchemical.comchemicalbook.com |
| Stabilization | Coal Tar Pitch | Oxygen | 2,3-dimethyl-2,3-diphenylbutane | To promote homogeneous crosslinking and oxidation stabilization for carbon fiber production. researchgate.net |
This table summarizes the researched applications of the analogue 2,3-dimethyl-2,3-diphenylbutane as a high-temperature radical initiator in polymer chemistry.
Q & A
Q. What are the established synthetic routes for meso-2,3-diphenylbutane, and how do reaction conditions influence stereochemical outcomes?
Answer: meso-2,3-Diphenylbutane (CAS 1889-67-4) is typically synthesized via radical-mediated dimerization of styrene derivatives or Friedel-Crafts alkylation of benzene with 2,3-dichlorobutane precursors. For example, coupling reactions using organometallic catalysts (e.g., Grignard reagents) can yield the meso isomer due to steric hindrance favoring the symmetrical configuration . Reaction temperature and solvent polarity critically affect stereoselectivity: lower temperatures favor meso formation by reducing kinetic competition with other isomers. Characterization via -NMR can confirm the meso configuration by identifying equivalent methyl and phenyl proton environments .
Q. How can spectroscopic techniques distinguish this compound from its stereoisomers?
Answer:
- NMR : The meso isomer exhibits a single peak for the methyl groups (δ ~1.3 ppm) due to symmetry, whereas diastereomers show splitting. Aromatic protons display equivalent coupling patterns in the meso form .
- IR/Raman : C-C stretching vibrations (~1200 cm) and phenyl ring vibrations (~1600 cm) differ between isomers due to conformational rigidity in the meso structure .
- X-ray crystallography : Resolves absolute stereochemistry, confirming the planar symmetry of the meso configuration .
Q. What are the primary applications of this compound in polymer science?
Answer: This compound acts as a chain-transfer agent or crosslinker in polyolefin and polycarbonate synthesis. Its symmetrical structure enhances thermal stability in polymer matrices, reducing chain scission during processing. For example, it improves the impact resistance of polystyrene blends by promoting interchain interactions .
Advanced Research Questions
Q. How do conformational dynamics of this compound influence its catalytic activity in radical polymerization?
Answer: The meso isomer’s rigid, planar structure stabilizes transition states in radical-initiated polymerizations. Computational studies (DFT) suggest that the eclipsed conformation of phenyl groups lowers activation energy for hydrogen abstraction, enhancing initiation efficiency. Experimental validation involves comparing polymerization rates with diastereomers using gel permeation chromatography (GPC) and electron paramagnetic resonance (EPR) to track radical intermediates .
Q. What are the thermal decomposition pathways of this compound, and how can its stability be optimized for high-temperature applications?
Answer: Thermogravimetric analysis (TGA) reveals decomposition above 250°C, yielding benzene and styrene derivatives via retro-dimerization. Kinetic studies (Arrhenius plots) show that electron-donating substituents on the phenyl rings delay degradation. Stability can be enhanced by encapsulating the compound in silica nanoparticles, as confirmed by differential scanning calorimetry (DSC) .
Q. How does this compound interact with transition-metal catalysts in asymmetric synthesis, and what methodological approaches resolve stereochemical conflicts?
Answer: The compound’s symmetry can lead to ambiguous stereochemical outcomes in metal-catalyzed reactions. Chiral HPLC coupled with circular dichroism (CD) spectroscopy resolves enantiomeric excess. For example, in Pd-catalyzed cross-couplings, the meso form exhibits lower enantioselectivity compared to non-symmetrical analogs, necessitating ligand optimization (e.g., BINAP derivatives) .
Methodological Notes
- Contradictions in Data : and report conflicting solubility profiles for structurally similar compounds. Researchers should validate solubility via Hansen solubility parameters or COSMO-RS simulations.
- Advanced Techniques : Synchrotron X-ray diffraction (evidence 24) and time-resolved FTIR (evidence 2) are recommended for real-time structural analysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
